(10Z,12Z)-Hexadeca-10,12-dien-1-OL
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Overview
Description
(10Z,12Z)-Hexadeca-10,12-dien-1-OL is an organic compound characterized by the presence of two conjugated double bonds and a hydroxyl group. This compound is a type of unsaturated alcohol, which is often found in various natural products and synthetic materials. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10Z,12Z)-Hexadeca-10,12-dien-1-OL typically involves the use of commercially available starting materials and a series of chemical reactions. One common method involves the coupling of (Z)-1-bromohept-1-ene with a protected undec-10-yne-1-ol. This is followed by stereoselective hydrogenation of the triple bond in the enyne system, and subsequent deprotection to yield the desired product . Another approach involves the use of Sonogashira-Hagihara coupling and Brown’s hydroboration-protonolysis reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as the use of palladium-catalyzed coupling reactions and hydroboration-protonolysis. These methods allow for the efficient production of the compound in multi-gram quantities, which is essential for its use in various applications .
Chemical Reactions Analysis
Types of Reactions
(10Z,12Z)-Hexadeca-10,12-dien-1-OL undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC) for oxidation reactions.
Reducing agents: Hydrogen gas with a palladium catalyst for reduction reactions.
Substitution reagents: Halogenating agents like thionyl chloride for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Hexadeca-10,12-dienal or hexadeca-10,12-dienoic acid.
Reduction: Hexadecan-1-ol.
Substitution: Halogenated derivatives of hexadeca-10,12-dien-1-OL.
Scientific Research Applications
(10Z,12Z)-Hexadeca-10,12-dien-1-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in biological processes and its potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (10Z,12Z)-Hexadeca-10,12-dien-1-OL involves its interaction with various molecular targets and pathways. For example, in biological systems, it may undergo beta-oxidation, where it is first dehydrogenated by long-chain acyl-CoA dehydrogenase, creating a double bond between the alpha and beta carbons . This process is crucial for its metabolism and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (10Z,12Z)-Hexadeca-10,12-dien-1-OL include:
(10Z,12Z)-Octadeca-10,12-dien-1-OL: Another unsaturated alcohol with a similar structure but a longer carbon chain.
(10E,12Z)-Hexadeca-10,12-dien-1-OL: An isomer with a different configuration of the double bonds.
(10Z,12E)-Hexadeca-10,12-dien-1-OL: Another isomer with a different configuration of the double bonds.
Uniqueness
The uniqueness of this compound lies in its specific configuration of double bonds and the presence of a hydroxyl group. This configuration allows it to participate in unique chemical reactions and exhibit distinct biological activities compared to its isomers and other similar compounds.
Properties
Molecular Formula |
C16H30O |
---|---|
Molecular Weight |
238.41 g/mol |
IUPAC Name |
(10Z,12Z)-hexadeca-10,12-dien-1-ol |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h4-7,17H,2-3,8-16H2,1H3/b5-4-,7-6- |
InChI Key |
CIVIWCVVOFNUST-RZSVFLSASA-N |
Isomeric SMILES |
CCC/C=C\C=C/CCCCCCCCCO |
Canonical SMILES |
CCCC=CC=CCCCCCCCCCO |
Origin of Product |
United States |
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